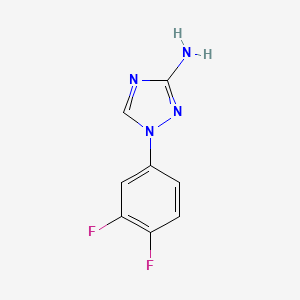
1-(3,4-difluorophenyl)-1H-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Difluorophenyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the difluorophenyl group enhances the compound’s chemical stability and biological activity, making it a valuable entity in various scientific fields.
Métodos De Preparación
The synthesis of 1-(3,4-difluorophenyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 3,4-difluoroaniline with triazole derivatives under specific conditions. One common method includes the use of a solvent such as dimethylformamide (DMF) and a catalyst like copper(I) iodide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
1-(3,4-Difluorophenyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions include oxidized, reduced, or substituted triazole derivatives.
Aplicaciones Científicas De Investigación
1-(3,4-Difluorophenyl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3,4-difluorophenyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity and selectivity, leading to the modulation of biological pathways. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
1-(3,4-Difluorophenyl)-1H-1,2,4-triazol-3-amine can be compared with other triazole derivatives, such as:
1-(2,4-Difluorophenyl)-1H-1,2,4-triazol-3-amine: Similar in structure but with different substitution patterns, leading to variations in chemical and biological properties.
1-(3,4-Dichlorophenyl)-1H-1,2,4-triazol-3-amine: The presence of chlorine atoms instead of fluorine affects the compound’s reactivity and biological activity.
1-(3,4-Difluorophenyl)-1H-1,2,4-triazol-5-amine:
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C8H6F2N4 |
|---|---|
Peso molecular |
196.16 g/mol |
Nombre IUPAC |
1-(3,4-difluorophenyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H6F2N4/c9-6-2-1-5(3-7(6)10)14-4-12-8(11)13-14/h1-4H,(H2,11,13) |
Clave InChI |
ZRYOMWOBUALYGW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N2C=NC(=N2)N)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


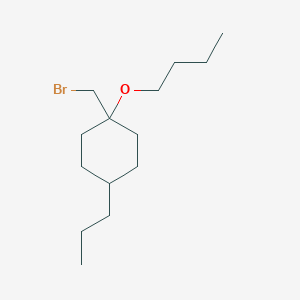
![3-[5-(1,4-diazepan-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13489769.png)


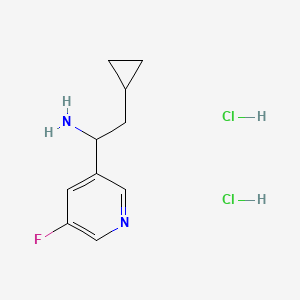
![4,10-Dichloro-1,6,7,12-tetraazatricyclo[7.3.0.0,3,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B13489802.png)


![2-[4-(2-Fluoroethoxy)piperidin-1-yl]ethan-1-amine](/img/structure/B13489822.png)
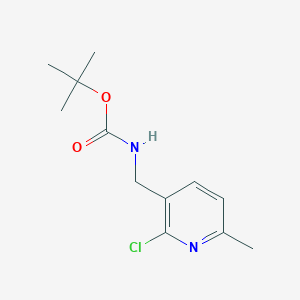
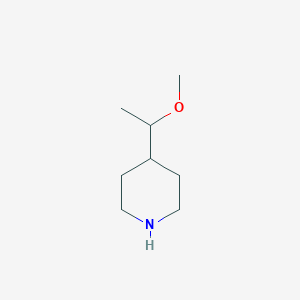
![2-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B13489835.png)

![Tert-butyl (6-bromo-1-methyl-1H-benzo[D]imidazol-2-YL)carbamate](/img/structure/B13489844.png)
